molecular formula C8H10F3N3O2 B1416107 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate CAS No. 2203015-68-1

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Cat. No. B1416107
M. Wt: 237.18 g/mol
InChI Key: APCSOLLOZYYJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate” seems to be a complex organic compound. However, there is no specific information available for this exact compound1.



Synthesis Analysis

There is no specific synthesis process available for “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate”. However, azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride2.



Molecular Structure Analysis

The molecular structure of “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate” is not available. However, a similar compound “1-(3-Azetidinyl)ethanone trifluoroacetate (1:1)” has a molecular formula of C7H10F3NO31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate” are not available. However, a similar compound “1-(3-Azetidinyl)ethanone trifluoroacetate (1:1)” has an average mass of 213.154 Da and a monoisotopic mass of 213.061279 Da1.


Safety And Hazards

There is no specific safety and hazard information available for “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate”.


Future Directions

There is no specific information available on the future directions of “1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate”.


Please note that this information is based on the available data and may not be fully accurate or complete. For a comprehensive analysis, please consult with a professional in the field.


properties

IUPAC Name

1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSOLLOZYYJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
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Reactant of Route 6
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